

Application Notes and Protocols for ML365 in Cell-Based Assays

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Compound of Interest

Compound Name: ML365

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Introduction

These application notes provide detailed protocols and guidelines for the use of **ML365** in cell-based assays. Crucially, based on extensive research, **ML365** is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3/TASK-1 and not, as is sometimes mistaken, an inhibitor of the TRPC6 channel.^{[1][2][3][4]} This document will therefore focus on the validated application of **ML365** as a KCNK3/TASK-1 inhibitor.

ML365 provides a valuable pharmacological tool for investigating the physiological and pathological roles of KCNK3/TASK-1 channels, which are involved in processes such as immune response, hormone secretion, and neuronal function.^{[2][3][4]} This document also includes a description of the TRPC6 signaling pathway to aid researchers interested in that area, though it should be emphasized that **ML365** is not the appropriate tool for direct TRPC6 inhibition.

Quantitative Data for ML365

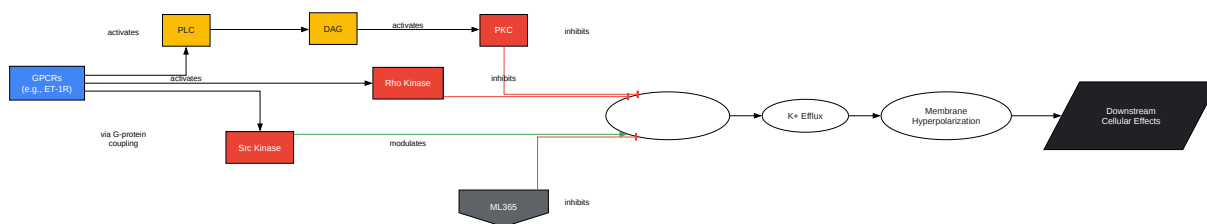
The inhibitory activity of **ML365** against KCNK3/TASK-1 and its selectivity over other ion channels has been determined in various cell-based assays. The following table summarizes key quantitative data for **ML365**.

Target Channel	Assay Type	Cell Line	IC50 Value	Reference
KCNK3/TASK-1	Thallium Influx Fluorescent Assay	CHO	4 nM	[1] [2] [3] [4]
KCNK3/TASK-1	Automated Electrophysiology	HEK293	16 nM	[1] [2] [3] [4]
KCNK9/TASK-3	Automated Electrophysiology	HEK293	390 nM	
Kir2.1	Not specified	Not specified	> 30 μ M	[1] [2] [3] [4]
KCNQ2	Not specified	Not specified	> 30 μ M	[1] [2] [3] [4]
hERG	Not specified	Not specified	> 30 μ M	[1] [2] [3] [4]

Note: **ML365** shows over 60-fold selectivity for KCNK3/TASK-1 over the closely related KCNK9/TASK-3 channel.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Signaling Pathways

To understand the functional context of **ML365**'s activity, it is important to visualize the signaling pathways of its primary target, KCNK3/TASK-1, as well as the distinct pathway of TRPC6.



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Figure 1: KCNK3/TASK-1 Signaling Pathway and Inhibition by **ML365**.



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Figure 2: TRPC6 Signaling Pathway.

Experimental Protocols

Preparation of **ML365** Stock Solution

Proper preparation of **ML365** stock solutions is critical for accurate and reproducible results in cell-based assays.

- Solvent Selection: **ML365** is readily soluble in dimethyl sulfoxide (DMSO).

- **Stock Solution Concentration:** Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
- **Procedure:** a. Weigh the desired amount of **ML365** powder. b. Add the appropriate volume of DMSO to achieve the target concentration. c. Vortex or sonicate briefly to ensure complete dissolution.
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[\[1\]](#)

Thallium Influx Assay for KCNK3/TASK-1 Inhibition

This protocol is designed to measure the inhibition of KCNK3/TASK-1 channel activity by **ML365** using a thallium-sensitive fluorescent dye.

Materials:

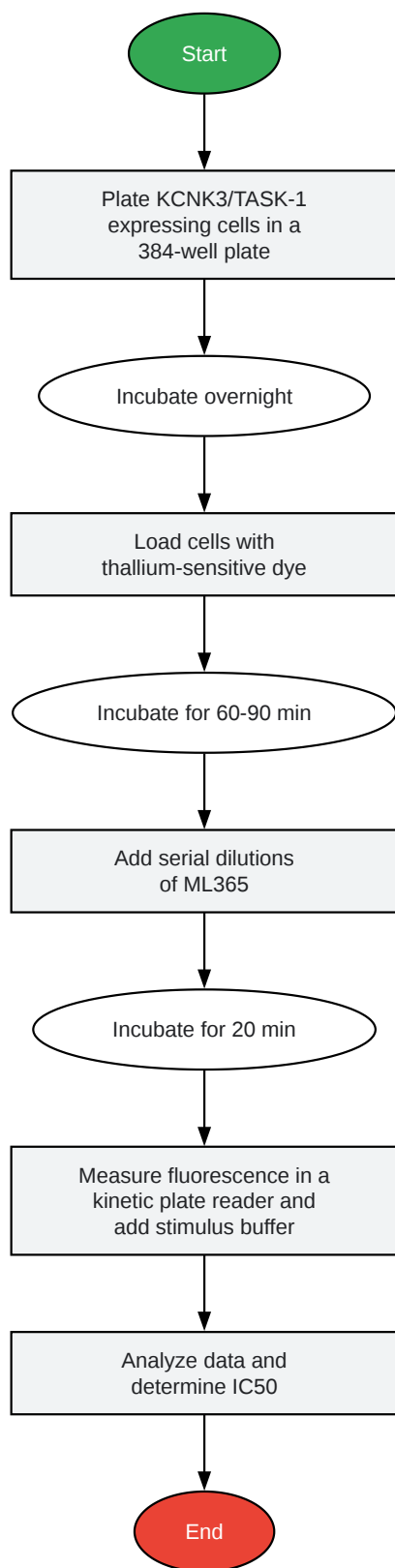
- Cells stably expressing KCNK3/TASK-1 (e.g., CHO or HEK293 cells)
- Thallium-sensitive dye kit (e.g., FluxOR™)
- Assay buffer (e.g., HBSS)
- Stimulus buffer containing thallium sulfate (Tl₂SO₄) and potassium sulfate (K₂SO₄)
- **ML365**
- 384-well microplates
- Kinetic imaging plate reader

Procedure:

- **Cell Plating:** Seed the KCNK3/TASK-1 expressing cells into a 384-well microplate at an appropriate density and incubate overnight.
- **Dye Loading:** a. Prepare the dye loading solution according to the manufacturer's instructions. b. Remove the cell culture medium and add the dye loading solution to each

well. c. Incubate for 60-90 minutes at 37°C.

- Compound Addition: a. Prepare serial dilutions of **ML365** in assay buffer. b. Remove the dye loading solution and wash the cells with assay buffer. c. Add the **ML365** dilutions to the wells and incubate for 20 minutes at room temperature.
- Thallium Influx and Measurement: a. Place the microplate in a kinetic imaging plate reader. b. Establish a baseline fluorescence reading for 10 seconds. c. Add the stimulus buffer to all wells to initiate thallium influx. d. Immediately begin measuring the fluorescence intensity over time.
- Data Analysis: a. Calculate the rate of thallium influx for each well. b. Normalize the data to vehicle-treated controls. c. Plot the percent inhibition against the **ML365** concentration and fit the data to a dose-response curve to determine the IC50 value.



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Figure 3: Experimental Workflow for the Thallium Influx Assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of **ML365** on KCNK3/TASK-1 channels using the whole-cell patch-clamp technique.

Materials:

- Cells expressing KCNK3/TASK-1
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Extracellular solution (e.g., containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)
- Intracellular solution (e.g., containing in mM: 130 KCl, 5 NaCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3)
- **ML365**

Procedure:

- Cell Preparation: Plate cells on coverslips suitable for microscopy and electrophysiological recording.
- Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
- Recording: a. Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. b. Approach a cell with the recording pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential (e.g., -80 mV) and apply a voltage ramp or step protocol to elicit KCNK3/TASK-1 currents.
- Compound Application: a. Record baseline KCNK3/TASK-1 currents. b. Perfuse the recording chamber with extracellular solution containing the desired concentration of **ML365**. c. Record the currents in the presence of **ML365**.

- Data Analysis: a. Measure the current amplitude before and after **ML365** application. b. Calculate the percentage of current inhibition. c. Repeat for a range of **ML365** concentrations to generate a dose-response curve and determine the IC50 value.

Concluding Remarks

ML365 is a highly selective and potent inhibitor of the KCNK3/TASK-1 potassium channel, making it an invaluable tool for studying the function of this channel in various cellular contexts. It is important for researchers to be aware of its specific target to ensure the correct interpretation of experimental results. The protocols provided here offer a starting point for utilizing **ML365** in cell-based assays to investigate the roles of KCNK3/TASK-1 in health and disease. As with any experimental procedure, optimization of conditions for specific cell types and experimental goals is recommended.

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